Side Product Suppression in Trp-Arg Peptides
In the synthesis of a peptide containing both Trp and Arg residues, the use of a Trp(Mts) protection strategy (in combination with Arg(Mts)) resulted in <2% side product formation during cleavage, compared to 8-12% side product for an unprotected Trp combined with Arg(Pbf) under identical conditions (95% TFA, 25°C, 2-4 hours) . This demonstrates the superior ability of the Mts group to prevent reactive carbonium ion-mediated modification of the Trp indole during acidolytic cleavage, a major side reaction in Fmoc SPPS [1].
| Evidence Dimension | Percentage of side product formation during TFA cleavage |
|---|---|
| Target Compound Data | Trp(Mts) protection (with Arg(Mts)): <2% side product |
| Comparator Or Baseline | Unprotected Trp (with Arg(Pbf)): 8-12% side product |
| Quantified Difference | 6-10 percentage point reduction in side product |
| Conditions | 95% TFA cleavage cocktail, 25°C, 2-4 hours; Peptide sequence containing both Trp and Arg residues |
Why This Matters
Lower side product formation translates directly to higher crude peptide purity and yield, reducing the time and cost associated with HPLC purification.
- [1] Choi, H., & Aldrich, J. V. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. DOI: 10.1111/j.1399-3011.1993.tb00350.x View Source
